molecular formula C13H15BrClNO3 B12843136 4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine

4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine

Cat. No.: B12843136
M. Wt: 348.62 g/mol
InChI Key: QYEBJXKAUCGPGN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR :

  • The Boc group’s tert-butyl protons appear as a singlet at $$ \delta $$ 1.44 ppm (9H, $$ \text{C}(\text{CH}3)3 $$).
  • Oxazine ring protons resonate as multiplet signals between $$ \delta $$ 3.50–4.20 ppm, with the N–CH$$_2$$ group split into two doublets due to coupling with adjacent protons.
  • Aromatic protons adjacent to electron-withdrawing halogens show deshielding:
    • H-5 (ortho to Cl) appears at $$ \delta $$ 7.32 ppm (d, $$ J = 8.5 \, \text{Hz} $$)
    • H-7 (ortho to Br) resonates at $$ \delta $$ 7.45 ppm (d, $$ J = 2.4 \, \text{Hz} $$).

13C NMR :

  • The Boc carbonyl carbon is observed at $$ \delta $$ 153.8 ppm.
  • Aromatic carbons bonded to halogens exhibit significant downfield shifts:
    • C-6 (Cl-substituted) at $$ \delta $$ 132.1 ppm
    • C-8 (Br-substituted) at $$ \delta $$ 128.9 ppm.
  • Oxazine ring carbons appear between $$ \delta $$ 45–65 ppm, with C-2 (N–CH$$_2$$) at $$ \delta $$ 53.2 ppm.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • $$ \nu(\text{C=O}) $$ of the Boc group at 1695 cm$$^{-1}$$
  • $$ \nu(\text{C–O–C}) $$ from the oxazine ring at 1240 cm$$^{-1}$$
  • Aromatic $$ \nu(\text{C–Br}) $$ and $$ \nu(\text{C–Cl}) $$ stretching at 560 cm$$^{-1}$$ and 740 cm$$^{-1}$$, respectively.

Mass Spectrometry (MS)

The molecular ion peak $$[M+H]^+$$ is observed at $$ m/z $$ 350.0 (calculated 349.61). Fragmentation patterns include:

  • Loss of the Boc group ($$ -100 \, \text{Da} $$) yielding $$ m/z $$ 250.0
  • Subsequent elimination of HBr ($$ -80 \, \text{Da} $$) and HCl ($$ -36 \, \text{Da} $$).

Halogen Substituent Effects on Electronic Configuration

The bromine and chlorine substituents exert distinct electronic effects on the benzoxazine core:

Halogen Position σ$$_\text{para}$$ σ$$_\text{meta}$$ Electron Effect
Cl 6 0.23 0.37 Withdrawing
Br 8 0.26 0.39 Withdrawing

These electron-withdrawing groups reduce electron density on the aromatic ring, as evidenced by:

  • Upfield shifts in $$^{13}\text{C}$$ NMR for ortho carbons (C-5 and C-7) due to decreased ring current shielding.
  • Reduced HOMO-LUMO gap : Computational studies on analogous systems show a 0.3 eV decrease compared to non-halogenated benzoxazines, enhancing electrophilic reactivity.
  • Dipole moment enhancement : The vector sum of C–Br (1.48 D) and C–Cl (1.56 D) bond dipoles creates a net molecular dipole of 3.02 D, favoring intermolecular dipole-dipole interactions.

The para-substituted chlorine at position 6 exerts stronger resonance withdrawal than the meta bromine at position 8, creating an electronic gradient across the ring. This asymmetry facilitates regioselective reactions at electron-deficient positions, such as Suzuki couplings at C-5.

Properties

Molecular Formula

C13H15BrClNO3

Molecular Weight

348.62 g/mol

IUPAC Name

tert-butyl 8-bromo-6-chloro-2,3-dihydro-1,4-benzoxazine-4-carboxylate

InChI

InChI=1S/C13H15BrClNO3/c1-13(2,3)19-12(17)16-4-5-18-11-9(14)6-8(15)7-10(11)16/h6-7H,4-5H2,1-3H3

InChI Key

QYEBJXKAUCGPGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2Br)Cl

Origin of Product

United States

Preparation Methods

Formation of the Benzooxazine Core

  • Starting from 2-aminophenol derivatives, the oxazine ring is constructed by reaction with appropriately substituted acetophenone derivatives bearing halogen substituents.
  • For example, 2-aminophenol is reacted with 2-bromo-4-chloroacetophenone under basic conditions (aqueous potassium carbonate) in an organic solvent such as dichloromethane.
  • Phase transfer catalysts like tetrabutylammonium hydrogen sulfate can be used to facilitate the reaction at room temperature, followed by reflux to complete ring closure.

Introduction of the Boc Protecting Group

  • After formation of the 2,3-dihydro-benzooxazine core with halogen substituents, the nitrogen atom is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
  • This step stabilizes the nitrogen and prevents unwanted side reactions during further functionalization or purification.

Purification and Characterization

  • The crude product is typically purified by recrystallization from hot ethanol or by chromatographic methods.
  • Characterization is performed using NMR (1H, 13C), HRMS, and other spectroscopic techniques to confirm the structure and purity.

Detailed Synthetic Procedure Example

Step Reagents & Conditions Description Yield (%)
1 2-Aminophenol (0.001 mol), aqueous K2CO3 (20% w/v), tetrabutylammonium hydrogen sulfate (0.0005 mol), dichloromethane (40 mL), room temp, 2 h Preparation of reaction mixture for nucleophilic substitution -
2 Addition of 2-bromo-4-chloroacetophenone (0.01 mol) dropwise over 15 min, reflux 4–6 h Cyclization to form 8-bromo-6-chloro-3,4-dihydro-2H-benzo[b]oxazine 87–95% crude yield
3 Reaction with di-tert-butyl dicarbonate (Boc2O) under mild base (e.g., triethylamine), room temperature Boc protection of nitrogen to yield 4-N-Boc derivative Typically >90%
4 Recrystallization from hot ethanol Purification of final product -

This procedure is adapted from modified literature methods for benzooxazine derivatives and tailored for the specific halogenated substrate.

Alternative Catalytic Methods

Recent advances have introduced green and efficient catalytic systems for oxazine synthesis:

  • Use of magnetic solid acid nanocatalysts (e.g., ferrierite-based catalysts) enables mild, solvent-minimized synthesis of oxazine derivatives at room temperature with easy catalyst recovery by magnet.
  • Such catalysts promote condensation reactions between phenolic compounds, formaldehyde, and amine derivatives, which could be adapted for benzooxazine frameworks with appropriate substrates.
  • This method offers advantages in sustainability and reaction efficiency but requires optimization for halogenated and Boc-protected substrates.

Summary Table of Key Synthetic Parameters

Parameter Typical Conditions Notes
Starting materials 2-Aminophenol, 2-bromo-4-chloroacetophenone Halogenated acetophenone critical for substitution pattern
Solvent Dichloromethane Common organic solvent for ring formation
Base Aqueous potassium carbonate Facilitates nucleophilic substitution
Catalyst Tetrabutylammonium hydrogen sulfate (phase transfer) Enhances reaction rate
Temperature Room temp for mixing, reflux for cyclization Ensures completion of ring closure
Boc protection Di-tert-butyl dicarbonate, mild base Protects nitrogen, improves stability
Purification Recrystallization from ethanol Yields pure compound
Yield 87–95% (intermediate), >90% (Boc protection) High efficiency reported

Research Findings and Notes

  • The halogen substituents (Br and Cl) on the aromatic ring influence the electronic properties and reactivity of the oxazine ring, enabling further functionalization or biological activity tuning.
  • The Boc group is removable under acidic or basic conditions, allowing access to free amine derivatives for downstream chemistry.
  • Biological studies indicate that benzooxazine derivatives with similar substitution patterns exhibit selective cytotoxicity against hypoxic cancer cells, highlighting the importance of precise synthetic control for medicinal applications.
  • The synthetic methods described are robust and reproducible, with yields typically above 85%, making them suitable for scale-up in research settings.

Chemical Reactions Analysis

Types of Reactions

4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Coupling: Palladium catalysts (Pd(PPh3)4) with boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzo[1,4]oxazine derivatives with different aryl or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of benzo[1,4]oxazine compounds exhibit significant anticancer properties. Specifically, compounds similar to 4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine have been studied for their ability to inhibit tumor growth. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest .

Neuroprotective Effects
Studies have also explored the neuroprotective potential of benzo[1,4]oxazine derivatives. For instance, certain derivatives have demonstrated the ability to protect neuronal cells from oxidative stress-induced apoptosis. This property makes them potential candidates for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Organic Synthesis

Building Block in Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine and chlorine substituents allow for further functionalization through nucleophilic substitution reactions. This versatility makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Heterocycles
The compound has been utilized in synthesizing various heterocyclic compounds. The presence of the benzo[1,4]oxazine moiety facilitates cyclization reactions that yield novel heterocycles with potential biological activity .

Material Science

Polymer Chemistry
In material science, derivatives of this compound can be incorporated into polymer matrices to enhance their properties. The introduction of such compounds can improve thermal stability and mechanical strength in polymer formulations .

Coating Applications
The compound has also been investigated for its potential use in protective coatings due to its chemical stability and resistance to environmental degradation. Such coatings could find applications in various industrial sectors where durability is essential .

Case Studies

Study Title Findings Reference
Anticancer Properties of Benzo[1,4]oxazine DerivativesDemonstrated significant inhibition of tumor cell proliferation
Neuroprotective Effects Against Oxidative StressInduced protection of neuronal cells from apoptosis
Synthesis of Novel HeterocyclesExplored cyclization reactions yielding biologically active compounds

Mechanism of Action

The mechanism of action of 4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s halogen substituents (Br, Cl) may confer distinct electronic effects compared to the methoxy and hydroxyl groups in analogs like 9n.
  • Boc protection contrasts with the thiazolidinone and benzodioxin moieties in the analogs, suggesting divergent reactivity and applications.

Table 2: Inhibitory Activity Against Protein Kinases

Compound SsCK1 IC50 (μM) HsCDK5-p25 IC50 (μM) Selectivity Cell Line Activity (Huh7 D12, MDA-MB-231)
9j 1.4 Not reported High Not tested
9n 2.0 Not reported High Inactive
9h 6.6 1.1 Moderate Inactive
9i 5.4 1.3 Moderate Active

Key Observations :

  • Substituent Impact : Hydroxyl groups (e.g., 9j, 9n) enhance selectivity for SsCK1, whereas bulkier groups (e.g., 1,3-benzodioxol-5-yl in 9h) reduce potency .
  • Halogen vs.

Functional Group Analysis

  • Boc Group: Unlike the thiazolidinone or benzodioxin moieties in analogs, the Boc group in the target compound likely serves as a transient protecting group, enabling selective functionalization in multi-step syntheses.

Biological Activity

4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine (CAS No. 1187928-94-4) is a synthetic compound belonging to the benzoxazine family. This class of compounds has garnered significant attention due to its diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and potential applications.

The molecular formula for this compound is C13H15BrClNO3 with a molecular weight of 348.62 g/mol. Its chemical structure contributes to its biological activity and potential therapeutic applications.

PropertyValue
Molecular FormulaC13H15BrClNO3
Molecular Weight348.62 g/mol
Boiling Point417.0 ± 45.0 °C (predicted)
Density1.491 ± 0.06 g/cm³ (predicted)
pKa-1.20 ± 0.20 (predicted)

Anticancer Activity

Recent studies have indicated that benzoxazines, including derivatives like this compound, exhibit significant anticancer properties. For instance, benzoxazinones have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The presence of halogen substituents in the structure enhances their potency against tumor cells.

Antibacterial and Antiviral Properties

Benzoxazine derivatives are also recognized for their antibacterial and antiviral activities. Research has demonstrated that compounds with similar structures can inhibit the growth of pathogenic bacteria and viruses by disrupting their cellular processes . The specific activity of this compound against bacterial strains remains under investigation but is expected to follow similar trends observed in related compounds.

Neuropharmacological Effects

The compound's interaction with serotonin receptors has been studied extensively. A related series of benzoxazines showed promising results as serotonin receptor antagonists, which could have implications for treating conditions such as anxiety and depression . The introduction of various substituents significantly influenced receptor affinity and functional activity.

Synthesis and Evaluation

In one study focusing on the synthesis of related benzoxazine derivatives, researchers evaluated their pharmacological profiles through in vitro assays. The findings indicated that modifications at specific positions on the benzoxazine ring could enhance biological activity significantly .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that substituents at the 2-position of the benzoxazine ring play a crucial role in modulating biological activity. For example, compounds with methyl or dimethyl groups exhibited higher antagonistic activity at serotonin receptors compared to those with phenyl groups . This insight provides a pathway for designing more effective derivatives.

Q & A

Q. What are the key considerations for synthesizing 4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine?

The synthesis typically involves palladium-catalyzed coupling reactions and Boc (tert-butoxycarbonyl) protection strategies. For example, a method using tris(dibenzylideneacetone)dipalladium(0) and sodium tert-butoxide in toluene under nitrogen atmosphere has been reported, achieving a 48% yield for a related bromo-substituted benzo[1,4]oxazine intermediate . Key steps include controlling reaction temperature (e.g., 95°C), optimizing ligand ratios (e.g., BINAP derivatives), and purification via flash chromatography (hexane/ethyl acetate).

Q. How can the purity and structural integrity of this compound be validated?

High-performance liquid chromatography (HPLC) with >95% purity thresholds is standard for purity validation. Structural confirmation requires a combination of NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography. For crystallographic analysis, SHELXL is widely used for small-molecule refinement, particularly for resolving halogen (Br/Cl) positions and verifying dihydro-oxazine ring geometry .

Q. What biological targets are associated with 2,3-dihydro-benzo[1,4]oxazine derivatives?

Derivatives of this scaffold are investigated as phosphoinositide-3 kinase (PI3K) inhibitors, with potential applications in treating rheumatoid arthritis and other inflammatory diseases . Researchers should design kinase inhibition assays (e.g., ATP-competitive binding studies) and validate selectivity across PI3K isoforms (α, β, γ, δ).

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, Cl) influence the reactivity of the dihydro-oxazine ring?

Bromo and chloro groups at positions 6 and 8 increase electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions. However, these substituents may sterically hinder reactions at the oxazine nitrogen. Computational studies (DFT) can predict regioselectivity, while experimental screening under varying conditions (e.g., Pd-catalyzed vs. SNAr) is recommended to optimize functionalization .

Q. What challenges arise in crystallographic refinement of halogenated benzo[1,4]oxazines?

Heavy atoms like Br and Cl can cause absorption effects or twinning, complicating data collection. High-resolution synchrotron data (≤1.0 Å) and SHELXL’s TWIN/BASF commands are critical for modeling disordered regions. For example, refining the Boc group’s tert-butyl moiety may require constraints on thermal displacement parameters .

Q. How can structure-activity relationships (SAR) be explored for PI3K inhibition?

Systematic SAR involves synthesizing analogs with modified substituents (e.g., replacing Br with CF₃ or altering Boc with other protecting groups). Biological testing should include:

  • In vitro : PI3K enzymatic assays (IC₅₀ determination).
  • In silico : Docking studies using PI3Kγ crystal structures (PDB: 3L54).
  • In vivo : Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) .

Q. What strategies mitigate decomposition of the Boc group during reactions?

The Boc group is sensitive to acids and high temperatures. Use mild deprotection conditions (e.g., TFA/DCM at 0°C) and avoid prolonged heating. For stability during coupling reactions, replace Boc with acid-stable alternatives (e.g., Fmoc) or employ orthogonal protection schemes .

Methodological Resources

  • Synthesis : Palladium catalysis protocols , Boc protection/deprotection guidelines.
  • Crystallography : SHELXL refinement workflows for halogenated compounds .
  • Biological Assays : PI3K inhibition screening kits (e.g., ADP-Glo™ Kinase Assay).

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